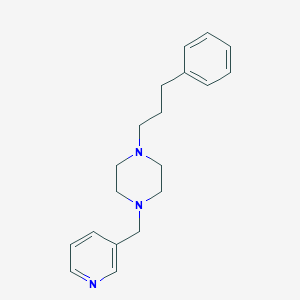
1-(3-phenylpropyl)-4-(3-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenylpropyl)-4-(3-pyridinylmethyl)piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative and is commonly referred to as PAPP. PAPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
作用机制
The exact mechanism of action of PAPP is not fully understood, but it is believed to work by binding to certain receptors in the brain. Specifically, PAPP has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. PAPP has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
PAPP has a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitters. Specifically, PAPP has been shown to increase the release of serotonin and dopamine in the brain, which can have a variety of effects on mood, motivation, and reward processing. PAPP has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of mood disorders.
实验室实验的优点和局限性
One of the main advantages of using PAPP in laboratory experiments is its ability to selectively bind to certain receptors in the brain. This allows researchers to study the effects of PAPP on specific neurotransmitter systems, which can provide valuable insights into the underlying mechanisms of mood disorders and other neurological conditions. However, there are also limitations to using PAPP in lab experiments, including its potential for off-target effects and its limited solubility in certain solvents.
未来方向
There are a number of potential future directions for research on PAPP and its potential therapeutic applications. One area of interest is the development of more selective PAPP analogs that can target specific neurotransmitter systems with greater precision. Other potential future directions include the investigation of PAPP's effects on other neurological conditions, such as Parkinson's disease and schizophrenia. Overall, PAPP is a promising compound with a wide range of potential applications in scientific research.
合成方法
PAPP can be synthesized using a variety of methods, including the reaction of 1-(3-phenylpropyl)piperazine with 3-pyridinemethanol. This reaction typically takes place in the presence of a catalyst, such as palladium on carbon, and can be carried out under a variety of different reaction conditions. Other methods for synthesizing PAPP include the use of other piperazine derivatives as starting materials, as well as the use of different pyridine derivatives as reagents.
科学研究应用
PAPP has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a variety of effects on the central nervous system, including the ability to modulate the activity of certain neurotransmitters. PAPP has also been shown to have potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety.
属性
IUPAC Name |
1-(3-phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-2-6-18(7-3-1)9-5-11-21-12-14-22(15-13-21)17-19-8-4-10-20-16-19/h1-4,6-8,10,16H,5,9,11-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSSPBLUQDEAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5753356.png)
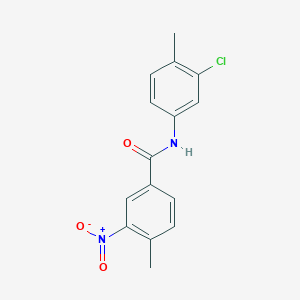


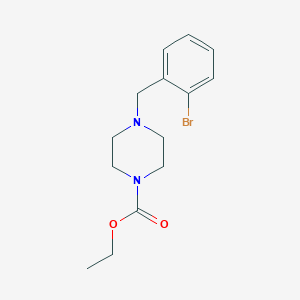

![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)
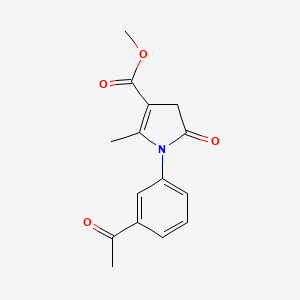
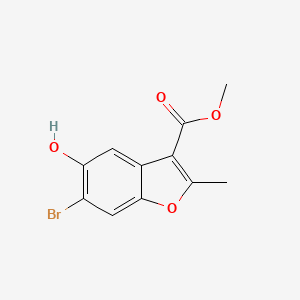
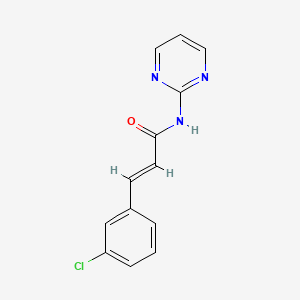
![2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5753431.png)
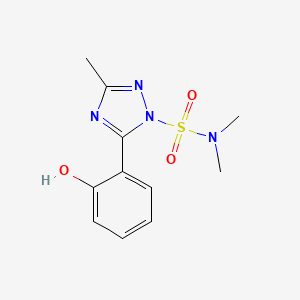
![4-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5753456.png)